molecular formula C19H19N3O3 B7699886 2-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

2-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Katalognummer B7699886
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: VCYLGTRZEFKXNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EDP-420, and it has been found to exhibit several biochemical and physiological effects that make it a promising candidate for further research.

Wirkmechanismus

EDP-420 exerts its effects by inhibiting the activity of BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a critical role in gene expression by regulating the acetylation of histones, which are proteins that package DNA in the nucleus. By inhibiting BRD4, EDP-420 can alter gene expression patterns and affect various cellular processes.
Biochemical and Physiological Effects
EDP-420 has been found to exhibit several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. These effects are mediated by the inhibition of BRD4 activity and the consequent alteration of gene expression patterns.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using EDP-420 in lab experiments is its specificity for BRD4, which allows for targeted inhibition of this protein. Additionally, EDP-420 has been optimized for high purity and can be easily synthesized in the lab. However, one of the limitations of using EDP-420 is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Zukünftige Richtungen

There are several future directions for research on EDP-420. One area of interest is the development of EDP-420 derivatives that exhibit improved efficacy and reduced toxicity. Additionally, further research is needed to elucidate the precise molecular mechanisms by which EDP-420 exerts its effects. Finally, clinical trials are needed to evaluate the safety and efficacy of EDP-420 in humans.

Synthesemethoden

The synthesis of EDP-420 involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with 2-bromoethanol, followed by the reaction of the resulting compound with 4-bromo-N-(3-bromo-4-(2-ethoxyphenyl)phenyl)benzamide. This synthesis method has been optimized to yield high purity EDP-420.

Wissenschaftliche Forschungsanwendungen

EDP-420 has been found to exhibit potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer research, EDP-420 has been found to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in cancer cell growth and survival. In neurodegenerative disease research, EDP-420 has been found to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In inflammatory disorder research, EDP-420 has been found to reduce inflammation and protect against tissue damage in animal models of inflammatory bowel disease.

Eigenschaften

IUPAC Name

2-ethoxy-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)13-8-7-9-14(12-13)20-18(23)15-10-5-6-11-16(15)24-4-2/h5-12H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYLGTRZEFKXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.